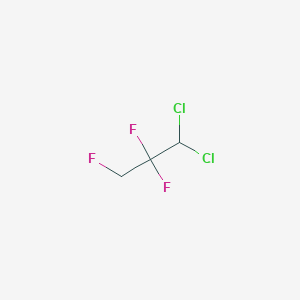

1,1-Dichloro-2,2,3-trifluoropropane

Description

1,1-Dichloro-2,2,3-trifluoropropane (C₃H₃Cl₂F₃) is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) class. Its molecular structure features two chlorine atoms at the first carbon (C1), two fluorine atoms at the second carbon (C2), and one fluorine atom at the third carbon (C3).

Propriétés

Numéro CAS |

70192-70-0 |

|---|---|

Formule moléculaire |

C3H3Cl2F3 |

Poids moléculaire |

166.95 g/mol |

Nom IUPAC |

1,1-dichloro-2,2,3-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-2(5)3(7,8)1-6/h2H,1H2 |

Clé InChI |

GELJRWJPYZKUPR-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(Cl)Cl)(F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1,1-Dichloro-2,2,3-trifluoropropane can be achieved through several methods. One common route involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane with appropriate reagents under controlled conditions . Industrial production often utilizes halogen exchange reactions, where halogen atoms are replaced by other halogens using catalysts such as carbon, aluminum fluoride, or iron chloride . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.

Analyse Des Réactions Chimiques

1,1-Dichloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in halogen exchange reactions where chlorine atoms are replaced by other halogens like fluorine.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under specific conditions.

Applications De Recherche Scientifique

1,1-Dichloro-2,2,3-trifluoropropane has several applications in scientific research and industry:

Biology and Medicine:

Mécanisme D'action

The mechanism of action of 1,1-Dichloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemicals. The compound can act as a halogen donor or acceptor in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in halogen exchange reactions, where chlorine atoms are replaced by other halogens . The pathways involved in these reactions often include the formation of intermediate species that further react to produce the desired products.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Position Effects :

- Thermodynamic Properties :

Environmental and Regulatory Profiles

- Ozone Depletion Potential (ODP): 3,3-Dichloro-1,1,1-trifluoropropane (ODP ~0.02–0.05) is less harmful than CFCs (ODP ~1.0) but regulated under HCFC phase-out schedules . this compound likely shares similar ODP due to structural parallels .

- Global Warming Potential (GWP): Analogs like R-243 (C₃H₃F₃Cl₂) have GWP ~1,500–2,000, higher than CO₂ but lower than perfluorocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.